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Abstract
Fantofarone (SR 33557) is a potent and selective L-type calcium channel antagonist

belonging to the indolizine sulfone class. This document provides a comprehensive technical

overview of Fantofarone's chemical structure, physicochemical properties, and

pharmacological characteristics. Detailed experimental protocols for its synthesis and key

biological assays are outlined. The mechanism of action, involving the blockade of L-type

calcium channels, and its downstream signaling effects on vascular smooth muscle and cardiac

pacemaker cells are elucidated through descriptive text and graphical representations.

Quantitative data on its pharmacokinetic and pharmacodynamic parameters, as well as clinical

efficacy in stable angina, are presented in structured tables for clarity and comparative

analysis.

Chemical Structure and Physicochemical Properties
Fantofarone is chemically known as N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-[4-(2-

propan-2-ylindolizin-1-yl)sulfonylphenoxy]propan-1-amine[1]. Its structure features a unique

indolizine sulfone moiety, which distinguishes it from other classes of calcium channel

blockers[2].

Table 1: Physicochemical Properties of Fantofarone
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Property Value Reference

Chemical Formula C₃₁H₃₈N₂O₅S [3]

Molecular Weight 550.71 g/mol [3]

CAS Number 114432-13-2 [1]

Melting Point 82-83 °C

pKa 8.34 ± 0.05

Appearance Crystalline solid

Solubility
DMSO: 10 mg/mL, DMF: 10

mg/mL

Pharmacological Properties and Mechanism of
Action
Fantofarone is a highly selective inhibitor of L-type voltage-gated calcium channels[1][4]. It

binds to the alpha 1-subunit of the L-type Ca²⁺ channel at a site distinct from those of classical

calcium channel blockers like dihydropyridines, phenylalkylamines, and benzothiazepines[1][4].

This interaction is allosteric in nature[4]. The blockade of these channels by Fantofarone is

voltage-dependent[1].

Signaling Pathway of Fantofarone in Vascular Smooth
Muscle
In vascular smooth muscle cells, the influx of extracellular Ca²⁺ through L-type calcium

channels is a critical step in the initiation of contraction. By blocking these channels,

Fantofarone reduces the intracellular Ca²⁺ concentration. This, in turn, prevents the binding of

Ca²⁺ to calmodulin and the subsequent activation of myosin light chain kinase (MLCK). As a

result, the phosphorylation of the myosin light chain is inhibited, leading to smooth muscle

relaxation and vasodilation.
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Figure 1: Signaling pathway of Fantofarone in vascular smooth muscle.
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Signaling Pathway of Fantofarone in Cardiac Pacemaker
Cells
In the sinoatrial (SA) node, the primary pacemaker of the heart, the upstroke of the action

potential is largely dependent on the influx of Ca²⁺ through L-type calcium channels. By

blocking these channels, Fantofarone reduces the rate of depolarization, thereby slowing the

heart rate (negative chronotropic effect). This action on the sinus node is a primary cardiac

effect of Fantofarone[2].
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Figure 2: Effect of Fantofarone on cardiac pacemaker cells.

Quantitative Pharmacological Data
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The following tables summarize the key quantitative data for Fantofarone and its active

metabolite, SR 33671.

Table 2: Pharmacodynamic Profile of Fantofarone

Parameter Species/System Value Reference

IC₅₀ (L-type Ca²⁺

channel)

Rat Ventricular

Myocytes
9.0 µM [5]

EC₅₀ (L-type Ca²⁺

channel, depolarized)
Mouse Cardiac Cells 1.4 nM [1]

EC₅₀ (L-type Ca²⁺

channel, polarized)
Mouse Cardiac Cells 0.15 µM [1]

IC₅₀ (N-type Ca²⁺

channel)

Chick Dorsal Root

Ganglion Neurons
~5 µM [4]

IC₅₀ (P-type Ca²⁺

channel)

Rat Cerebellar

Purkinje Neurons
~5 µM [4]

Table 3: Pharmacokinetic Parameters of SR 33671 (Active Metabolite) in Healthy Volunteers

Parameter
100 mg
Fantofarone Dose

300 mg
Fantofarone Dose

Reference

Cₘₐₓ (ng/mL) 16 ± 10 63 ± 11 [6]

AUC₀₋₂₄ (ng·h/mL) 157.50 ± 89.13 535.50 ± 135.11 [6]

Terminal Half-life (h) ~4 ~4 [6]

Table 4: Clinical Efficacy in Chronic Stable Angina Pectoris
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Parameter
Fantofarone
100 mg BID

Fantofarone
150 mg BID

Placebo Reference

Increase in

Exercise Time to

Moderate Angina

(seconds)

38 45 - [2]

Experimental Protocols
Chemical Synthesis of Fantofarone
The synthesis of Fantofarone is described in the Journal of Medicinal Chemistry (1992, 35, 6,

981–988). A generalized workflow is depicted below. For a detailed, step-by-step protocol,

please refer to the aforementioned publication.
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Figure 3: Generalized synthetic workflow for Fantofarone.

Radioligand Binding Assay
The affinity of Fantofarone for L-type calcium channels can be determined using radioligand

binding assays with microsomal preparations from tissues rich in these channels, such as

baboon skeletal muscle[3].

Methodology:
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Membrane Preparation: Isolate microsomal membranes from the tissue of interest (e.g.,

baboon skeletal muscle) through differential centrifugation.

Binding Incubation: Incubate the membrane preparation with a specific radioligand for the L-

type calcium channel (e.g., --INVALID-LINK---PN 200-110, --INVALID-LINK---

desmethoxyverapamil, or [³H]-d-cis-diltiazem) in the presence of varying concentrations of

Fantofarone.

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

Quantification: Measure the radioactivity retained on the filters using liquid scintillation

counting.

Data Analysis: Determine the IC₅₀ value of Fantofarone by non-linear regression analysis of

the competition binding data.

Whole-Cell Patch-Clamp Electrophysiology
The functional effects of Fantofarone on L-type calcium channel currents can be investigated

using the whole-cell patch-clamp technique on isolated cells, such as rat ventricular myocytes

or chick dorsal root ganglion neurons[4][5].

Methodology:

Cell Isolation: Isolate single cells from the tissue of interest using enzymatic digestion.

Recording Configuration: Establish a whole-cell patch-clamp configuration using a glass

micropipette filled with an appropriate intracellular solution.

Voltage Protocol: Apply a specific voltage protocol to the cell to elicit L-type calcium currents.

This typically involves a holding potential (e.g., -80 mV or -40 mV) followed by depolarizing

voltage steps.

Drug Application: Perfuse the cell with an extracellular solution containing varying

concentrations of Fantofarone.

Data Acquisition and Analysis: Record the changes in the amplitude of the L-type calcium

current in the presence of Fantofarone and calculate the EC₅₀ or IC₅₀ value.
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Logical Relationships
The chemical structure of Fantofarone, its mechanism of action, and its therapeutic effects are

intricately linked. The indolizine sulfone core is a key structural feature responsible for its

unique binding to the L-type calcium channel. This specific interaction leads to the blockade of

calcium influx, resulting in vasodilation and a negative chronotropic effect, which are the basis

for its therapeutic application in conditions like angina pectoris.
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Figure 4: Logical relationship of Fantofarone's properties.

Conclusion
Fantofarone is a novel calcium channel antagonist with a distinct chemical structure and a

selective mechanism of action. Its ability to block L-type calcium channels translates into

beneficial physiological effects, including vasodilation and a reduction in heart rate, which have

been demonstrated to be effective in the treatment of chronic stable angina pectoris. The data

and protocols presented in this guide provide a comprehensive resource for researchers and

drug development professionals interested in Fantofarone and its therapeutic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Effects of two chemically related new Ca2+ channel antagonists, SR33557 (fantofarone)
and SR33805, on the L-type cardiac channel - PubMed [pubmed.ncbi.nlm.nih.gov]

2. Safety and efficacy of monotherapy with fantofarone, a novel calcium channel antagonist,
in patients with chronic stable angina pectoris. Fantofarone Study Group - PubMed
[pubmed.ncbi.nlm.nih.gov]

3. Interaction of SR 33557 with skeletal muscle calcium channel blocker receptors in the
baboon: characterization of its binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

4. Effects of a new class of calcium antagonists, SR33557 (fantofarone) and SR33805, on
neuronal voltage-activated Ca++ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

5. BindingDB BDBM50101905 Fantofarone::SR-33557 [bindingdb.org]

6. Pharmacokinetic-pharmacodynamic model for fantofarone cardiac and brachial
haemodynamic effects in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Fantofarone: A Technical Guide to its Chemical
Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1672053#chemical-structure-and-properties-of-
fantofarone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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